molecular formula C8H12N2O4S B8586523 6-Amino-2-(aminomethyl)-3-methoxybenzene-1-sulfonic acid CAS No. 63353-60-6

6-Amino-2-(aminomethyl)-3-methoxybenzene-1-sulfonic acid

Cat. No. B8586523
Key on ui cas rn: 63353-60-6
M. Wt: 232.26 g/mol
InChI Key: PXAKYGVDSAQIRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04631065

Procedure details

If both radicals --N(R1)--X1 and --N(R2)--X2 in formula (1) are attached to the same component, e.g. the coupling component, as described above, it is also possible to use as diazo components those which do not contain an acylatable amino group in addition to the amino group to be diazotised. Examples of such diazo components are: aminobenzene, 1-amino-2-, -3- or -4-methylbenzene, 1-amino-2-, -3- or -4-methoxybenzene, 1-amino-2-, -3- or -4-chlorobenzene, 1-amino-2,5-dichlorobenzene, 1-amino-2,5-dimethylbenzene, 1-amino-3-methyl-6-methoxybenzene, 1-amino-2-methoxy-4-nitrobenzene, 1-aminobiphenyl, 1-aminobenzene-2-, -3- or -4-carboxylic acid, 2-aminodiphenyl ether, 1-aminobenzene-2-, -3- or -4-sulfonamide, 1-aminobenzene-2-, -3- or -4-sulfonic acid, 1-aminobenzene-2,4- and -2,5-disulfonic acid, 1-amino-4-methylbenzene-2-sulfonic acid, 1-amino-3-methylbenzene-6 -sulfonic acid, 1-amino-6-methylbenzene-3- or -4-sulfonic acid, 1-aminonaphthalene, 2-aminonaphthalene, 1-aminonaphthalene-2-, -4-, -5-, -6-, -7- or -8-sulfonic acid, 2-aminonaphthalene-1-, -3-, -4-, -5-, -6-, -7- or -8-sulfonic acid, 1-aminonaphthalene-3,6- or -5,7-disulfonic acid, 2-aminonaphthalene-1,5-, -1,7-, -3,6-, -5,7- 4,8- or -6,8-disulfonic acid, 1-aminonaphthalene-2,5,7-trisulfonic acid, 2-aminonaphthalene-1,5,7-, -3,6,8- or -4,6,8-trisulfonic acid, 4-aminobenzene-3,4'-disulfonic acid, 3-methoxy-4-amino-6-methylazobenzene-2',4'-disulfonic acid or 3-methoxy-4-amino-6-methylazobenzene-2',5'-disulfonic acid.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-aminobiphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1-aminobenzene-2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
1-aminobenzene-2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
4-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
1-aminobenzene-2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
4-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
1-aminobenzene-2,4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
1-amino-6-methylbenzene-3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
4-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
1-aminonaphthalene-2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
8-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
2-aminonaphthalene-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
8-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
[Compound]
Name
1-aminonaphthalene-3,6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
[Compound]
Name
3- or -4-methylbenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
2-aminonaphthalene-1,5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
[Compound]
Name
2-aminonaphthalene-1,5,7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
[Compound]
Name
4-aminobenzene-3,4'-disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27
[Compound]
Name
3-methoxy-4-amino-6-methylazobenzene-2',4'-disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28
[Compound]
Name
3-methoxy-4-amino-6-methylazobenzene-2',5'-disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 29
[Compound]
Name
3- or -4-methoxybenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
[Compound]
Name
3- or -4-chlorobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 31
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 32
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 33
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 34
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 35

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:8][C:9]1C=C(Cl)C=CC=1Cl.NC1C=C(C)C=CC=1C.NC1C([O:33][CH3:34])=CC=C(C)C=1.NC1C=CC([N+]([O-])=O)=CC=1OC.NC1(C2C=CC=CC=2)C=CC=CC1.C1C=CC(OC2C(N)=CC=CC=2)=CC=1.NC1C=CC(C)=CC=1[S:83]([OH:86])(=[O:85])=[O:84].NC1C(S(O)(=O)=O)=CC=C(C)C=1.NC1C2C(=CC=CC=2)C=CC=1.NC1C=CC2C(=CC=CC=2)C=1.NC1C2C=C(S(O)(=O)=O)C=C(S(O)(=O)=O)C=2C=CC=1S(O)(=O)=O>>[NH2:1][C:2]1[C:7]([S:83]([OH:86])(=[O:85])=[O:84])=[C:6]([CH2:9][NH2:8])[C:5]([O:33][CH3:34])=[CH:4][CH:3]=1

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
1-aminobiphenyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1(CC=CC=C1)C1=CC=CC=C1
Step Three
Name
1-aminobenzene-2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
4-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)OC2=CC=CC=C2N
Step Six
Name
1-aminobenzene-2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
4-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
1-aminobenzene-2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
4-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
1-aminobenzene-2,4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)C)S(=O)(=O)O
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=CC=C1S(=O)(=O)O)C
Step Fourteen
Name
1-amino-6-methylbenzene-3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
4-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 16
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC2=CC=CC=C12
Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC2=CC=CC=C2C=C1
Step 18
Name
1-aminonaphthalene-2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 19
Name
8-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 20
Name
2-aminonaphthalene-1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 21
Name
8-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 22
Name
1-aminonaphthalene-3,6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 23
Name
3- or -4-methylbenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 24
Name
2-aminonaphthalene-1,5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 25
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=2C(=CC(=CC12)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O
Step 26
Name
2-aminonaphthalene-1,5,7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 27
Name
4-aminobenzene-3,4'-disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 28
Name
3-methoxy-4-amino-6-methylazobenzene-2',4'-disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 29
Name
3-methoxy-4-amino-6-methylazobenzene-2',5'-disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 30
Name
3- or -4-methoxybenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 31
Name
3- or -4-chlorobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 32
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC(=C1)Cl)Cl
Step 33
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC(=C1)C)C
Step 34
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=CC=C1OC)C
Step 35
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)[N+](=O)[O-])OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
in addition to the amino group

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(C(=C1S(=O)(=O)O)CN)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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